![molecular formula C7H4BrClN2 B12102260 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example, a key intermediate could be 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine . The bromination and chlorination steps are crucial for introducing the desired substituents.
Reaction Conditions:: The synthesis typically involves refluxing the precursor with suitable brominating and chlorinating agents in an appropriate solvent. Detailed reaction conditions and reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and scalability are essential considerations.
Análisis De Reacciones Químicas
Reactivity:: 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine or chlorine positions.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are useful for further functionalization.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and suitable coupling partners.
Major Products:: The major products depend on the specific reaction conditions and substituents. Regioselectivity plays a crucial role in determining the final product.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug discovery due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets (e.g., enzymes, receptors).
Drug Development: Derivatives may exhibit promising pharmacological activities.
Materials Science: Its properties make it relevant for materials and polymer science.
Agrochemicals: It could find applications in crop protection.
Mecanismo De Acción
The exact mechanism of action depends on the specific context (e.g., drug development, biological studies). Molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUSPADONKSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)
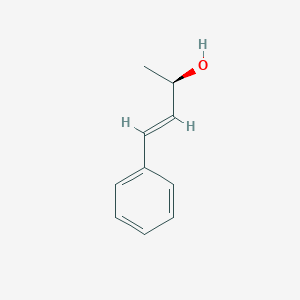


![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)
![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)
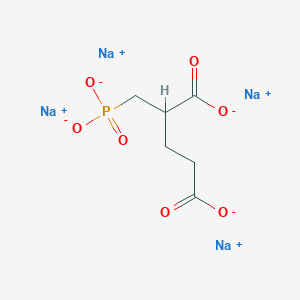


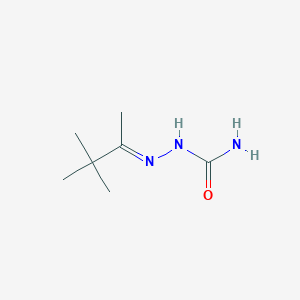
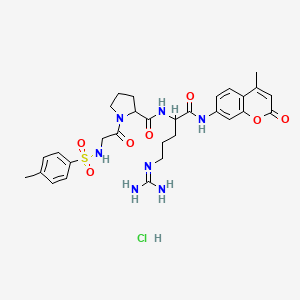
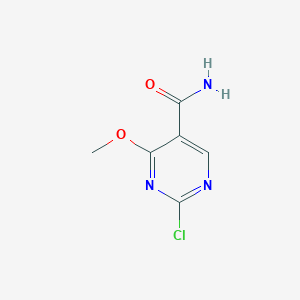
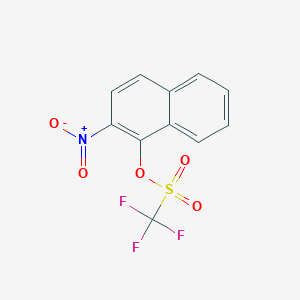
![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
